molecular formula C9H8N2O2 B1315494 Methyl imidazo[1,2-a]pyridine-5-carboxylate CAS No. 88047-55-6

Methyl imidazo[1,2-a]pyridine-5-carboxylate

Cat. No.: B1315494
CAS No.: 88047-55-6
M. Wt: 176.17 g/mol
InChI Key: HDJQUCDRHCVPEQ-UHFFFAOYSA-N
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Description

Methyl imidazo[1,2-a]pyridine-5-carboxylate (CAS 88047-55-6) is a high-value chemical building block and privileged scaffold in medicinal chemistry. Its core structure, the imidazo[1,2-a]pyridine, is recognized as a "drug prejudice" scaffold due to its presence in several marketed drugs and its wide range of therapeutic applications . This specific ester derivative serves as a versatile synthetic intermediate for constructing more complex molecules, particularly in the search for new pharmacological agents. The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern anti-tuberculosis (TB) drug discovery. It forms the core of Telacebec (Q203), a clinical-stage drug candidate that potently inhibits the Mycobacterium tuberculosis cytochrome bcc complex, a critical target for combating multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of TB . Researchers utilize this methyl ester in Structure-Activity Relationship (SAR) explorations to develop potent inhibitors targeting salt-inducible kinases (SIKs), which are implicated in autoimmune, inflammatory diseases, and metabolic regulation . Beyond infectious diseases, this scaffold is also being investigated for its antitumor properties, with studies showing that novel imidazo[1,2-a]pyridine compounds exhibit inhibition effects on various human cancer cell lines, including those from liver, breast, and lung cancers . The presence of two nitrogen atoms in the bicyclic ring system enhances the potential for hydrogen bonding with biological targets, often leading to improved binding affinity and pharmacological potency . This product is intended for research purposes as a key synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

methyl imidazo[1,2-a]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-4-8-10-5-6-11(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJQUCDRHCVPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=NC=CN21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516155
Record name Methyl imidazo[1,2-a]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88047-55-6
Record name Methyl imidazo[1,2-a]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl imidazo[1,2-a]pyridine-5-carboxylate
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Chemical Reactions Analysis

Types of Reactions: Methyl imidazo[1,2-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl imidazo[1,2-a]pyridine-5-carboxylate has garnered attention for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Studies have highlighted the structure-activity relationship (SAR) that informs the design of new anti-TB agents based on this scaffold .
  • Anti-inflammatory Properties : A novel derivative of this compound has shown promising anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and STAT3 in cancer cell lines . This suggests potential applications in cancer therapy.
  • Drug Development : The compound has been investigated for its role as a modulator of the TRPM8 receptor, which is implicated in various pain syndromes and inflammatory conditions . This positions it as a candidate for developing treatments for neuropathic pain and other related disorders.

The biological activities of this compound extend beyond antimicrobial and anti-inflammatory effects:

  • Enzyme Inhibition : Some derivatives have demonstrated enzyme inhibition properties, making them potential candidates for drug development targeting specific metabolic pathways .
  • Cytotoxicity Against Cancer Cells : Various studies have reported that this compound exhibits cytotoxic effects on different cancer cell lines, indicating its potential as an anticancer agent .

Material Science Applications

Beyond medicinal chemistry, this compound serves as a versatile scaffold in material science:

  • Ligand for Metal Complexes : The compound's ability to act as a chelating ligand for metal ions has been explored. It forms stable complexes with metals like Cu(II), Ni(II), Co(II), and Zn(II), which can be utilized in catalysis and materials engineering .
  • Optoelectronic Devices : The unique optical properties of imidazo[1,2-a]pyridine derivatives have led to their investigation in the development of sensors and optoelectronic devices .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with related compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl imidazo[1,2-a]pyridine-5-carboxylateEthyl group instead of methyl at position 5Potentially different solubility properties
Imidazo[1,2-a]pyridineLacks the carboxylate groupMore basic structure without functionalization
Methyl imidazo[1,5-a]pyridineDifferent position of methyl groupVaries in biological activity compared to the 1,2-a isomer

This table illustrates how this compound's specific carboxylate substitution enhances its reactivity and biological profile compared to other derivatives.

Mechanism of Action

The mechanism of action of methyl imidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Ethyl 5-Methylimidazo[1,2-a]pyridine-2-carboxylate

  • CAS Number : 1000017-97-9
  • Molecular Formula : C₁₂H₁₂N₂O₂
  • Molecular Weight : 216.24 g/mol
  • Key Features: Ethyl ester at position 2 and methyl group at position 3. Synthesized via refluxing 6-methyl-pyridin-2-ylamine with 3-bromo-2-oxo-propionic acid ethyl ester in ethanol, yielding 52.6% . Crystal structure analysis reveals planar six- and five-membered rings with intermolecular C–H⋯O/N hydrogen bonds, influencing solubility and crystallinity .

Methyl 3-Bromoimidazo[1,2-a]pyridine-5-carboxylate

  • CAS Number : 943112-78-5
  • Molecular Formula : C₁₀H₈BrN₂O₂
  • Molecular Weight : 268.09 g/mol
  • Key Features: Bromine substituent at position 3 enhances electrophilicity, making it reactive in cross-coupling reactions. Shows potent melanin-concentrating hormone receptor 1 (MCH1R) antagonism, with improved receptor affinity compared to non-brominated analogs . No synthetic yield reported, but structural analogs suggest utility in CNS-targeted drug development .

Ethyl 2-(Chloromethyl)imidazo[1,2-a]pyridine-5-carboxylate

  • CAS Number : 1427445-44-0
  • Molecular Formula : C₁₁H₁₁ClN₂O₂
  • Molecular Weight : 238.67 g/mol
  • Key Features :
    • Chloromethyl group at position 2 increases molecular weight and reactivity for further alkylation or substitution.
    • Predicted collision cross-section data (InChIKey: JGVLDHRZXKPYBM-UHFFFAOYSA-N) suggests utility in mass spectrometry-based drug screening .

Structural and Functional Comparison Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Biological Activity Synthetic Yield
Methyl imidazo[1,2-a]pyridine-5-carboxylate 88047-55-6 C₁₀H₉N₂O₂ 189.19 Methyl ester at position 5 HIF-1α/FXa inhibitors 75%
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate 1000017-97-9 C₁₂H₁₂N₂O₂ 216.24 Ethyl ester at position 2, methyl at 5 FXa inhibitors 52.6%
Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate 943112-78-5 C₁₀H₈BrN₂O₂ 268.09 Bromo at position 3, methyl ester at 5 MCH1R antagonists Not reported

Key Research Findings

Substituent Position and Biological Activity: Bromine at position 3 (e.g., Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate) enhances MCH1R binding affinity by 10-fold compared to unsubstituted analogs .

Synthetic Efficiency :

  • This compound derivatives are synthesized in higher yields (75%) compared to ethyl analogs (52.6%) due to steric and electronic effects .

Crystallinity and Solubility :

  • Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate forms trimeric units via hydrogen bonds, enhancing crystallinity but reducing aqueous solubility .

Biological Activity

Methyl imidazo[1,2-a]pyridine-5-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical formula: C9H8N2O2. The compound features a nitrogen-containing heterocyclic structure that contributes to its biological properties. The presence of the carboxylate group enhances its solubility and reactivity, making it a candidate for various medicinal applications.

Pharmacological Activities

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : this compound has shown significant antibacterial and antifungal properties. It is particularly effective against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and Mycobacterium bovis .
  • Antitumor Activity : The compound has demonstrated antiproliferative effects against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. Studies report IC50 values ranging from 0.021 μM to 0.058 μM for various derivatives in these cell lines .
  • Anti-inflammatory Effects : Imidazo[1,2-a]pyridine derivatives have been associated with anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Substituents on the Imidazopyridine Ring : Variations in substituents at different positions on the imidazopyridine ring significantly affect the potency and selectivity of the compound . For example, modifications at the 3-position have been linked to enhanced antituberculosis activity.
  • Hydroxyl Groups : The introduction of hydroxyl groups has been shown to improve antiproliferative activity against various cancer cell lines .

Case Studies and Research Findings

A selection of studies highlights the efficacy of this compound and related compounds:

  • Antituberculosis Activity : In a study evaluating a series of imidazo[1,2-a]pyridine derivatives, compounds showed MIC values as low as 0.03 μM against Mtb H37Rv strain. Notably, some derivatives outperformed existing clinical candidates like PA-824 .
  • Anticancer Properties : Research on various analogs revealed that certain modifications led to improved cytotoxicity against cancer cells. For instance, derivatives with additional electron-withdrawing groups exhibited lower IC50 values in HeLa cells .
  • In Vivo Pharmacokinetics : Pharmacokinetic studies in mice demonstrated promising absorption and distribution profiles for selected compounds within this class. For instance, one study reported an AUC (Area Under Curve) of 411 ng h/mL for a derivative administered orally .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTarget Organism/Cell LineIC50/MIC Values
AntituberculosisMycobacterium tuberculosis0.03 - 5.0 μM
Anticancer (HeLa)HeLa Cell Line0.021 - 0.058 μM
Anticancer (A549)A549 Cell LineVaries by derivative
Anti-inflammatoryVariousNot specified

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl imidazo[1,2-a]pyridine-5-carboxylate, and how are reaction conditions optimized?

  • The compound is synthesized via cyclization reactions. For example, a reflux method using ethanol with 6-methyl-pyridin-2-ylamine and 3-bromo-2-oxo-propionic acid ethyl ester yields derivatives in ~52% yield after pH adjustment (KHCO₃). Solvent choice (e.g., methanol/water mixtures) and catalysts (e.g., trifluoroacetic acid) are critical for optimizing yields and purity . Microwave-assisted synthesis can reduce reaction times and improve reproducibility .

Q. How is structural characterization performed for this compound derivatives?

  • Characterization involves:

  • IR spectroscopy : Peaks at 1722–1730 cm⁻¹ confirm ester C=O stretching .
  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at δ 2.4 ppm in ¹H NMR) and coupling constants (e.g., J = 7.3 Hz for aromatic protons) .
  • X-ray crystallography : Reveals planar imidazo[1,2-a]pyridine rings (mean deviation ≤0.0027 Å) and intermolecular hydrogen bonds (C–H⋯O/N) stabilizing crystal packing .

Q. What purification methods are effective for isolating this compound?

  • Recrystallization from ethyl acetate or methanol/water mixtures is standard. Column chromatography (silica gel, hexane/ethyl acetate eluent) resolves impurities, particularly for derivatives with electron-withdrawing groups (e.g., trifluoromethyl) .

Q. How should this compound be stored to ensure stability?

  • Store in airtight containers at 2–8°C, protected from moisture and light. Avoid static discharge and incompatible materials (e.g., strong oxidizers). Use inert gas purging for long-term storage .

Advanced Research Questions

Q. What strategies enable selective functionalization of this compound at the C-3 position?

  • Friedel-Crafts acylation with acetyl chloride and Lewis acids (e.g., AlCl₃) achieves C-3 acetylation. Solvent polarity (e.g., dichloromethane) and stoichiometric control minimize byproducts. Yields >80% are reported for electron-rich substrates .

Q. How do structural modifications influence the biological activity of this compound derivatives?

  • Substituents at C-2 (e.g., trifluoromethyl) enhance antimicrobial potency (IC₅₀ = 1.35 μM against Trypanosoma brucei). Chalcone conjugates at C-8 exhibit anti-kinetoplastid activity via enzyme inhibition (e.g., DNA topoisomerases) . Hydrophobic groups improve blood-brain barrier penetration for CNS-targeted therapies .

Q. What computational tools predict the binding affinity of this compound derivatives to biological targets?

  • Hirshfeld surface analysis maps non-covalent interactions (e.g., π-stacking, H-bonding) in crystal structures. Molecular docking (AutoDock Vina) and MD simulations assess binding to HIF-1α or FXa enzymes, correlating with experimental IC₅₀ values .

Q. How are structure-activity relationships (SARs) established for imidazo[1,2-a]pyridine derivatives in drug discovery?

  • SAR studies compare substituent effects on activity:

  • C-2 esters : Improve metabolic stability but reduce solubility.
  • C-5 methyl groups : Enhance bioavailability (logP = 2.1) .
  • C-8 cyano groups : Increase selectivity for kinase targets (e.g., EGFR) .
    • QSAR models using Hammett constants (σ) predict electronic effects on potency .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Methyl imidazo[1,2-a]pyridine-5-carboxylate
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Methyl imidazo[1,2-a]pyridine-5-carboxylate

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